5-Methyl-1-phenylpyrazol-4-ol
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Overview
Description
5-Methyl-1-phenylpyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is of significant interest due to its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-phenylpyrazol-4-ol typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. The resulting intermediate is then subjected to basic hydrolysis to yield the target compound . Another method involves the reaction of phenylhydrazine with ethyl acetoacetate under reflux conditions, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve scalable solvent-free reactions. These methods are designed to be efficient and environmentally friendly, utilizing common reagents and mild reaction conditions to produce the compound in high yields .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-phenylpyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where different substituents are introduced to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine derivatives for cyclization, and various catalysts for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like ethanol or methanol .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities and properties .
Scientific Research Applications
5-Methyl-1-phenylpyrazol-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-1-phenylpyrazol-4-ol involves its interaction with various molecular targets and pathways. The compound can act as a free radical scavenger, inhibiting the generation of reactive oxygen species. This antioxidant property is particularly relevant in the treatment of neurological disorders and cancer . Additionally, the compound can inhibit specific enzymes, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-1-phenylpyrazol-4-ol include:
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in treating amyotrophic lateral sclerosis (ALS).
4-Benzoyl-3-methyl-1-phenylpyrazol-5-one:
Uniqueness
This compound stands out due to its unique combination of biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
89193-19-1 |
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Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-methyl-1-phenylpyrazol-4-ol |
InChI |
InChI=1S/C10H10N2O/c1-8-10(13)7-11-12(8)9-5-3-2-4-6-9/h2-7,13H,1H3 |
InChI Key |
YQVBPCXFYFXFIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)O |
Origin of Product |
United States |
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